3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone

Description

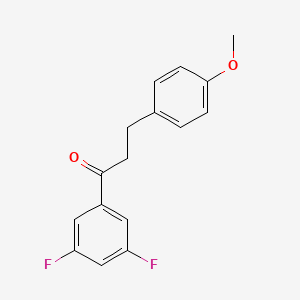

3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone (CAS Ref: 10-F205928) is a propiophenone derivative characterized by a 4-methoxyphenyl group at the 3-position and fluorine atoms at the 3' and 5' positions of the adjacent phenyl ring (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUKUWYGDYKPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644298 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-43-7 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and 4-methoxyphenylacetic acid.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate compound.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features allow it to act as a precursor for various therapeutic agents.

Key Applications :

- Antitumor Activity : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, including fungi and bacteria, suggesting potential applications in treating infections.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to modulate biological pathways makes it valuable in drug discovery and development.

Mechanistic Insights :

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and reactivity, improving binding affinity to biological targets.

- Methoxy Group : This functional group may enhance solubility and stability, further influencing biological interactions.

Data Table: Biological Activities of this compound

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound effectively inhibited cell growth, with mechanisms linked to mitochondrial apoptosis pathways. The fluorine substitution was noted to enhance the compound's biological activity due to increased lipophilicity.

Case Study 2: Antimicrobial Efficacy

In vitro tests on Candida albicans demonstrated that derivatives of this compound exhibited varying degrees of antifungal activity. The minimum inhibitory concentrations (MICs) were significantly lower than those of related compounds, highlighting its potential as a therapeutic agent against fungal infections.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The methoxy group contributes to its lipophilicity, facilitating its passage through biological membranes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Halogenated Propiophenone Derivatives

Propiophenone derivatives with halogen substituents exhibit distinct electronic and steric properties. Key comparisons include:

Key Findings :

Methoxy-Substituted Analogs

The 4-methoxyphenyl group is a common pharmacophore. Comparisons include:

- 2-Hydroxy-(4'-methoxy)-propiophenone (Compound 12 in ): Replacing fluorine with a hydroxyl group increases polarity, improving aqueous solubility but reducing metabolic stability due to susceptibility to oxidation .

- 3-(4-Methoxyphenyl)propionic Acid () : The ketone-to-carboxylic acid conversion drastically alters acidity (pKa ~4.5), making it more suitable for salt formation in drug formulations .

Steric and Electronic Modifications

- This modification is relevant in tuning reaction kinetics in synthetic pathways .

- 3',4',5'-Trifluoro-3-(4-methoxyphenyl)propiophenone (): Additional fluorine at the 4' position increases electron-withdrawing effects, which may enhance electrophilic reactivity in cross-coupling reactions .

Structural and Spectroscopic Insights

- NMR Data: The 4-methoxyphenyl group in this compound generates distinct aromatic signals (δ 7.53/7.00 for AA’BB’ systems), while fluorine atoms deshield adjacent protons, as seen in related difluoro compounds .

- Crystallography : SHELX-based refinements () confirm that fluorine substituents adopt planar configurations, minimizing steric clashes and optimizing crystal packing .

Biological Activity

3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone, a compound categorized under difluoromethyl ketones, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)-1-propanone

- Molecular Formula : C16H14F2O2

- Molecular Weight : 284.28 g/mol

The presence of fluorine atoms in the structure is known to enhance lipophilicity and metabolic stability, which are critical factors for biological activity.

As noted in available literature, the exact mechanism of action for this compound remains largely unexplored. However, it is suggested that difluoromethyl ketones may interact with biological targets such as proteases and other enzymes involved in cellular processes. For instance, related compounds have been identified as reversible inhibitors of serine and cysteine proteases, which play crucial roles in various physiological and pathological processes .

Cytoprotective Activity

A study highlighted the cytoprotective effects of difluoromethyl ketones against viral infections. For example, a related compound demonstrated protective activity towards lung fibroblasts infected with human coronavirus (hCoV-229E), indicating potential antiviral properties . Although specific studies on this compound are lacking, its structural similarities suggest it may exhibit comparable effects.

Enzyme Inhibition

Research into other difluoromethyl ketones indicates their potential as inhibitors for enzymes such as aromatase and estrogen receptors, which are significant in cancer biology. The introduction of fluorine atoms has been shown to enhance binding affinity and selectivity towards these targets . While direct studies on this compound are not available, its classification suggests a possibility for similar interactions.

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.